Phosphatidylserine

描述

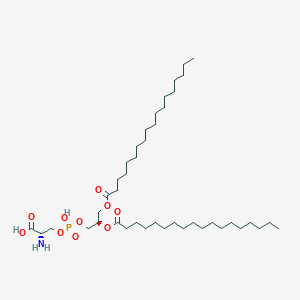

Phosphatidylserine is a phospholipid that plays a crucial role in the structure and function of cell membranes. It is predominantly found in the inner leaflet of the plasma membrane and is essential for various cellular processes, including cell signaling and apoptosis. This compound is composed of a glycerol backbone, two fatty acid chains, a phosphate group, and the amino acid serine .

准备方法

Synthetic Routes and Reaction Conditions: Phosphatidylserine can be synthesized through enzymatic catalytic reactions. One common method involves the use of phospholipase D to catalyze the reaction between natural lecithin and L-serine. This reaction typically occurs in the presence of an organic solvent and an inorganic salt, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar enzymatic process. The reaction involves mixing lecithin with L-serine and phospholipase D in an aqueous solution. The mixture is then emulsified, and the reaction is allowed to proceed under controlled conditions. After the reaction is complete, the product is purified through extraction and chromatography techniques .

化学反应分析

Types of Reactions: Phosphatidylserine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: This reaction involves the cleavage of the phosphodiester bond in this compound, resulting in the formation of phosphatidic acid and serine.

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of reactive oxygen species.

Major Products: The major products formed from these reactions include phosphatidic acid, serine, and various oxidized phospholipid species .

科学研究应用

Neuroprotective Effects

Cognitive Function and Aging

Phosphatidylserine is essential for maintaining cognitive functions such as memory formation, attention, and problem-solving abilities. Research indicates that PS supplementation can slow or reverse cognitive decline associated with aging. A meta-analysis of studies suggests that doses ranging from 300 to 800 mg per day are effective in improving cognitive performance in older adults .

Neuroinflammation

PS has shown promise in modulating neuroinflammation, a contributing factor in various neurodegenerative diseases. Studies demonstrate that PS liposomes can reduce pro-inflammatory cytokines like TNF-α and IL-1β while increasing anti-inflammatory cytokines such as TGF-β in microglia . This modulation may provide therapeutic benefits for conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD).

Applications in Neurodegenerative Diseases

Alzheimer's Disease

In Alzheimer's disease models, PS supplementation has been linked to improved cognitive function and reduced neuroinflammatory markers. Clinical trials have indicated that PS can enhance memory and learning abilities in patients with AD, making it a potential adjunct therapy .

Parkinson's Disease

This compound has been studied for its effects on Parkinson's disease. In double-blind studies, PS administration significantly ameliorated symptoms such as motivation and anxiety in PD patients . Furthermore, PS liposomes have been shown to enhance the delivery of neuroprotective agents like epigallocatechin-3-gallate across the blood-brain barrier, providing a dual benefit of symptom relief and enhanced drug efficacy .

Drug Delivery Systems

Liposomal Formulations

PS's biocompatibility and ability to cross the blood-brain barrier make it an excellent candidate for drug delivery systems. Liposomes containing PS have been developed to encapsulate various therapeutic agents, improving their stability and bioavailability. For instance, PS liposomes loaded with GDF5 have demonstrated increased concentrations of this neuroprotective factor in the midbrain, suggesting enhanced delivery capabilities for treating neurodegeneration .

Case Studies

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Funfgeld et al. (1989) | PD Patients | PS Supplementation | Improved motivation and anxiety |

| Alves et al. (2000) | Rat Model | PS Supplementation | Reversed memory impairment |

| Cheng et al. (2021) | PD Model | PS Liposomes with Epigallocatechin-3-gallate | Reduced inflammation and restored motor function |

作用机制

Phosphatidylserine exerts its effects through several mechanisms. It is involved in the activation of protein kinase C, which plays a role in memory function. During apoptosis, this compound is translocated to the outer leaflet of the plasma membrane, where it acts as an “eat-me” signal for phagocytes. This process is mediated by phospholipid scramblases and is crucial for the clearance of apoptotic cells .

相似化合物的比较

Phosphatidylethanolamine: Another phospholipid found in cell membranes, involved in membrane fusion and cell signaling.

Phosphatidylcholine: A major component of biological membranes, important for membrane structure and function.

Sphingomyelin: A phospholipid found in the myelin sheath of nerve cells, involved in signal transduction and cell recognition.

Phosphatidylserine’s unique properties and functions make it a valuable compound for research and therapeutic applications.

生物活性

Phosphatidylserine (PS) is a phospholipid that plays a crucial role in cellular functions, particularly in the brain. It is primarily located in the inner leaflet of the plasma membrane and is essential for maintaining cellular integrity and facilitating various biochemical processes. This article explores the biological activities of PS, emphasizing its effects on cognitive function, neuroinflammation, and its potential therapeutic applications.

Overview of this compound

This compound is synthesized in the brain from phosphatidylcholine or phosphatidylethanolamine through the action of this compound synthases (PSS). There are two isoforms, PSS1 and PSS2, which catalyze these reactions in different cellular contexts. PS is vital for maintaining healthy nerve cell membranes and myelin, influencing neurotransmission and synaptic plasticity .

Biological Functions

-

Cognitive Function

- PS is critical for cognitive processes including memory formation, attention, and learning. Research indicates that supplementation with PS can enhance cognitive performance, particularly in aging populations .

- A meta-analysis of randomized controlled trials suggests that dosages of 100-300 mg per day can yield significant improvements in cognitive function among older adults .

-

Neuroinflammation

- PS has been shown to modulate neuroinflammatory responses. It interacts with various immune cells, promoting anti-inflammatory pathways and potentially mitigating neurodegenerative diseases .

- The metabolism of PS leads to the production of bioactive lipids that are involved in apoptosis and T cell activation, highlighting its role in immune regulation .

-

Therapeutic Applications

- Attention-Deficit Hyperactivity Disorder (ADHD) : Clinical trials have demonstrated that PS supplementation can significantly reduce ADHD symptoms in children. A study involving 200 children showed marked improvements in behavioral assessments after 30 weeks of treatment with PS combined with omega-3 fatty acids .

- Cognitive Decline : Exogenous PS has been reported to slow cognitive decline associated with aging and may reverse biochemical alterations in nerve cells. Studies indicate that it can enhance short-term memory and attention span .

Case Study 1: PS in ADHD Treatment

A double-blind placebo-controlled study assessed the efficacy of PS-Omega3 supplementation on ADHD symptoms. Results indicated significant reductions in hyperactive behaviors and improved emotional regulation among children receiving the treatment compared to those on placebo .

Case Study 2: Cognitive Enhancement in Older Adults

In a randomized trial involving older adults, participants receiving 300 mg of PS daily for six months exhibited improved scores on cognitive tests compared to the control group. These findings support the hypothesis that PS can counteract age-related cognitive decline .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Study | Population | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| Hirayama et al. (2013) | Children with ADHD | 200 mg/day | 2 months | Significant improvement in ADHD symptoms and short-term memory |

| European Psychiatry (2020) | Children with ADHD | PS-Omega3 | 30 weeks | Reduction in hyperactivity and improved emotional regulation |

| PubMed Review (2015) | Older adults | 100-300 mg/day | 6 months | Enhanced cognitive function and memory retention |

属性

IUPAC Name |

(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49)/t38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCPCKNHXULUIY-RGULYWFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82NO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866199 | |

| Record name | 1,2-Distearoyl phosphatidyl serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

792.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PS(18:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1446756-47-3, 51446-62-9 | |

| Record name | Phosphatidyl serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446756473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Distearoyl phosphatidyl serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHATIDYL SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394XK0IH40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。